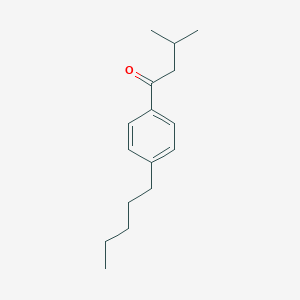
1-(4-Hexylphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hexylphenyl)-2,2-difluoroethanone is a synthetic organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor and a boiling point of about 118.4 °C. It is also known as 4-hexylphenyl-2,2-difluoroethanone, (4-HP-DFA), or 4-HP-DFA. It is a versatile compound that can be used as a reactant in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Scientific Research Applications
1-(4-Hexylphenyl)-2,2-difluoroethanone has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals and agrochemicals. It has also been used in the synthesis of novel fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluorinated heterocycles.
Mechanism of Action
1-(4-Hexylphenyl)-2,2-difluoroethanone is an organic compound with a highly reactive nature. It can undergo a variety of reactions and is commonly used as a reactant in organic synthesis. The most common reaction is the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is used to form cyclic molecules, such as cyclohexanes and cyclopentanes.
Biochemical and Physiological Effects
This compound is a synthetic compound with no known direct biochemical or physiological effects. However, it has been shown to be toxic to aquatic organisms at high concentrations, and it may have indirect effects on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
1-(4-Hexylphenyl)-2,2-difluoroethanone has several advantages and limitations for use in laboratory experiments. It is a highly reactive compound and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is toxic to aquatic organisms and should be handled with caution.
Future Directions
1-(4-Hexylphenyl)-2,2-difluoroethanone has a wide range of potential future applications. It could be used as a reactant in the synthesis of novel fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluorinated heterocycles. It could also be used as a catalyst in polymerization reactions and as an intermediate in the production of pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore its potential applications in biochemistry and medicine.
Synthesis Methods
1-(4-Hexylphenyl)-2,2-difluoroethanone can be synthesized by the reaction of 4-bromohexylbenzene and 2,2-difluoroacetic acid in the presence of a base. The reaction is carried out in an inert atmosphere at a temperature of 60-70 °C. The reaction is complete in about 4 hours and yields a final product with a purity of more than 95%.
properties
IUPAC Name |
2,2-difluoro-1-(4-hexylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(17)14(15)16/h7-10,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDHZLUWKELSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


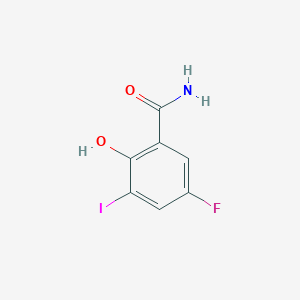
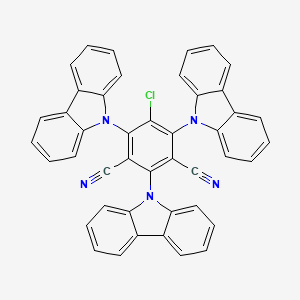
![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
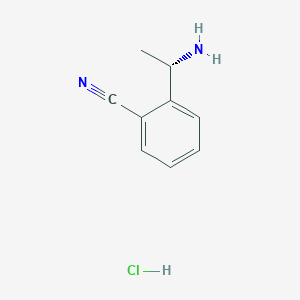
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
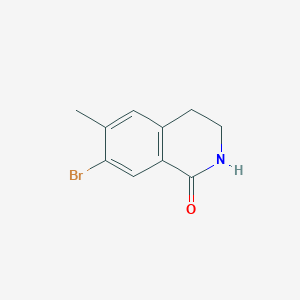
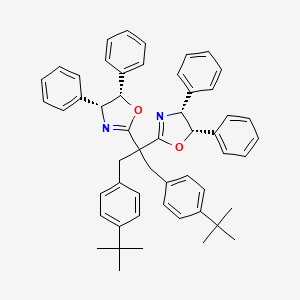
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
